molecular formula C12H23NO2 B13993876 (E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate

(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate

Katalognummer: B13993876
Molekulargewicht: 213.32 g/mol
InChI-Schlüssel: LQTWVCIRWXUXSW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate is an organic compound with the molecular formula C12H23NO2. It is characterized by the presence of an ester group and an imine group, making it a versatile molecule in organic synthesis. The compound is known for its unique structural features, which include a tert-butyl group and a 3,3-dimethylbutylideneamino moiety.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate typically involves the condensation of tert-butyl 2-aminoacetate with 3,3-dimethylbutanal. The reaction is carried out under mild conditions, often in the presence of a dehydrating agent to facilitate the formation of the imine bond. The reaction can be represented as follows:

[ \text{tert-butyl 2-aminoacetate} + \text{3,3-dimethylbutanal} \rightarrow \text{this compound} + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of amides or esters.

Wissenschaftliche Forschungsanwendungen

(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate involves its interaction with various molecular targets. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. These reactions are facilitated by the compound’s unique structural features, which allow it to participate in a variety of chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 2-(3,3-dimethylbutylideneamino)acetate: Similar structure but with a methyl ester group instead of a tert-butyl ester group.

    Ethyl 2-(3,3-dimethylbutylideneamino)acetate: Similar structure but with an ethyl ester group instead of a tert-butyl ester group.

Uniqueness

(E)-tert-butyl 2-(3,3-dimethylbutylideneamino)acetate is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric properties. This makes it a valuable compound for studying steric effects in organic reactions and for designing molecules with specific reactivity profiles.

Eigenschaften

Molekularformel

C12H23NO2

Molekulargewicht

213.32 g/mol

IUPAC-Name

tert-butyl 2-(3,3-dimethylbutylideneamino)acetate

InChI

InChI=1S/C12H23NO2/c1-11(2,3)7-8-13-9-10(14)15-12(4,5)6/h8H,7,9H2,1-6H3

InChI-Schlüssel

LQTWVCIRWXUXSW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)CC=NCC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.